![molecular formula C24H25N3O3S2 B2769545 4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-80-2](/img/structure/B2769545.png)
4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality 4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Cytotoxic Agents
A novel series of substituted 3,4-dihydronaphthalene derivatives, which are structurally related to the requested compound, have been synthesized and evaluated for their cytotoxicity against selected human cancer cell lines. Some of these derivatives exhibited promising growth inhibition properties in carcinoma models, indicating their potential as therapeutic agents in cancer treatment (Haiba et al., 2014).
Antimicrobial and Antifungal Activities
Derivatives similar to the requested compound have been synthesized and tested for their antibacterial and antifungal activities. These studies have identified compounds with significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights the compound's potential application in developing new antimicrobial and antifungal agents (Patel & Patel, 2015).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Research has identified analogues of the compound as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are crucial for developing therapeutic agents targeting angiogenesis in cancer. The tested compounds demonstrated excellent kinase selectivity and favorable pharmacokinetic properties, supporting their potential in cancer therapy (Borzilleri et al., 2006).
Development of Conducting Polymers
Derivatives of pyrrolidin-based compounds have been explored for their utility in synthesizing conducting polymers via electropolymerization. These studies offer insights into creating materials with low oxidation potentials, which are stable in their conducting form, thereby presenting applications in electronic devices and sensors (Sotzing et al., 1996).
Exploration of Anticancer Activities
Another avenue of research involves the synthesis and characterization of tetrahydrothieno-pyridine derivatives, showcasing a broad range of pharmacological applications, including anticancer activity. These studies further extend the understanding of how structural modifications can enhance pharmacological activities, indicating the potential for developing new anticancer agents (Rao et al., 2018).
Eigenschaften
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c28-23(18-9-11-21(12-10-18)32(29,30)27-13-3-4-14-27)26-24-25-22(16-31-24)20-8-7-17-5-1-2-6-19(17)15-20/h7-12,15-16H,1-6,13-14H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACBCRBCFAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)
![(2E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2769464.png)
![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)
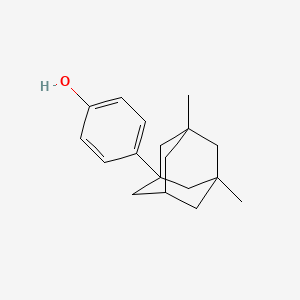

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)

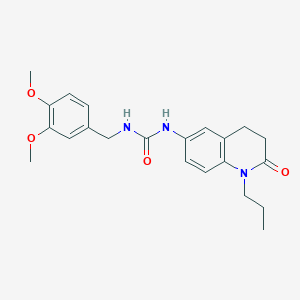
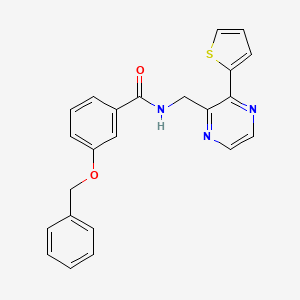
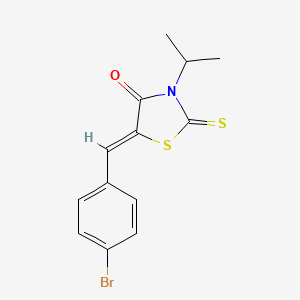
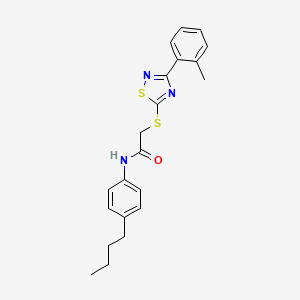

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)
